REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([Cl:12])=[C:9](Br)[CH:10]=1)=[O:4].[Cl:13][C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:10]=[C:9]([C:17]2[CH:18]=[CH:19][C:14]([Cl:13])=[CH:15][CH:16]=2)[C:8]([Cl:12])=[N:7][CH:6]=1 |f:2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
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COC(=O)C=1C=NC(=C(C1)Br)Cl
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Name
|
|
Quantity
|
840 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
|
the phases were separated
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Type
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EXTRACTION
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Details
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the water mixture was extracted with ethylacetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2, heptane/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C(=C1)C1=CC=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |